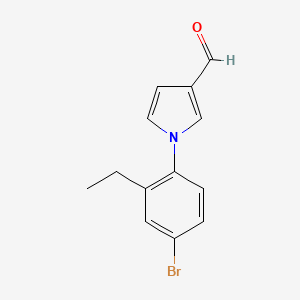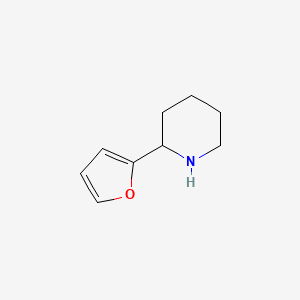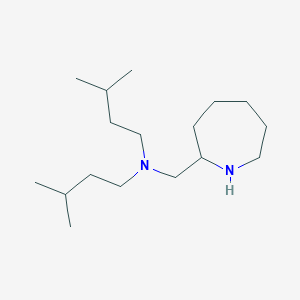
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine (NAMM-3MBB) is a synthetic organic compound belonging to the class of amines. It is a colorless, water-soluble compound with a molecular weight of 190.3 g/mol. NAMM-3MBB has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Fleck et al. (2003) highlights the synthesis of a key intermediate related to N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine, emphasizing its role in the preparation of antibiotics for veterinary pathogens. This research provides insights into efficient and stereoselective synthesis processes (Fleck et al., 2003).
Catalysis and Functionalization
- Research by Payne et al. (2013) demonstrated the catalyzed hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles. This method involves direct alkylation of unprotected secondary amines, leading to the creation of various N-heterocycles, including azepane derivatives (Payne et al., 2013).
Ionic Liquids and Green Chemistry
- Belhocine et al. (2011) explored the use of azepane as a starting material to synthesize a new family of room temperature ionic liquids. This work contributes to green chemistry by providing alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Pharmaceutical Applications
- Jain et al. (2016) developed a method for the enantioselective functionalization of amines, including azepanes. This process is crucial for drug discovery, as these aza-heterocycles are common in therapeutic agents (Jain et al., 2016).
Materials Science
- Samerjit et al. (2016) investigated amine-functionalized zeolites, including compounds related to azepane, for their catalytic activity in transesterification, showcasing the material's potential in chemical engineering (Samerjit et al., 2016).
Eigenschaften
IUPAC Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGWLMGVKKUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC1CCCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

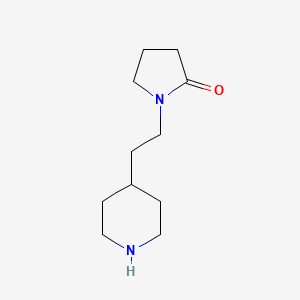
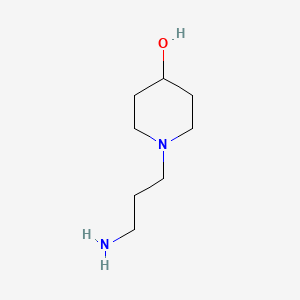
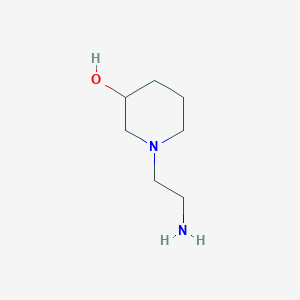
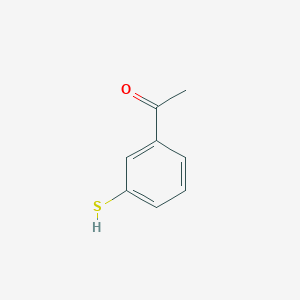
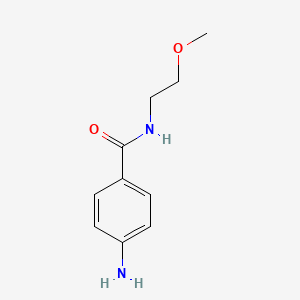
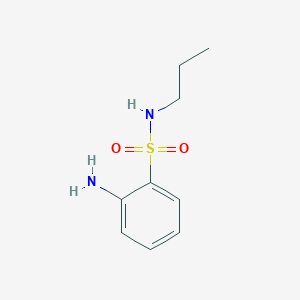


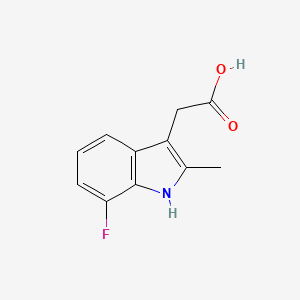
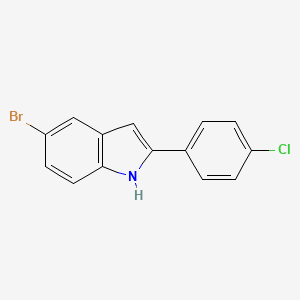
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
